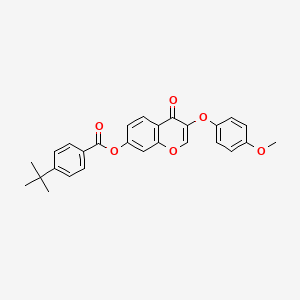
N-(4-bromophenyl)-2-(4-propoxyphenyl)quinazolin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromophenyl)-2-(4-propoxyphenyl)quinazolin-4-amine is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, with its unique structural features, may exhibit interesting chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2-(4-propoxyphenyl)quinazolin-4-amine typically involves multi-step organic reactions One common approach is the condensation of 4-bromoaniline with 4-propoxybenzaldehyde to form an intermediate Schiff base, which is then cyclized with anthranilic acid under acidic conditions to yield the quinazoline core
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-bromophenyl)-2-(4-propoxyphenyl)quinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions could target the bromophenyl or propoxyphenyl groups.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions could introduce various functional groups in place of the bromine atom.
Wissenschaftliche Forschungsanwendungen
N-(4-bromophenyl)-2-(4-propoxyphenyl)quinazolin-4-amine may have several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Investigation of its potential as a therapeutic agent for various diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of N-(4-bromophenyl)-2-(4-propoxyphenyl)quinazolin-4-amine would depend on its specific biological target. Generally, quinazoline derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-bromophenyl)-2-phenylquinazolin-4-amine
- N-(4-chlorophenyl)-2-(4-propoxyphenyl)quinazolin-4-amine
- N-(4-bromophenyl)-2-(4-methoxyphenyl)quinazolin-4-amine
Uniqueness
N-(4-bromophenyl)-2-(4-propoxyphenyl)quinazolin-4-amine is unique due to the presence of both bromophenyl and propoxyphenyl groups, which may confer distinct chemical and biological properties compared to other quinazoline derivatives.
Eigenschaften
Molekularformel |
C23H20BrN3O |
|---|---|
Molekulargewicht |
434.3 g/mol |
IUPAC-Name |
N-(4-bromophenyl)-2-(4-propoxyphenyl)quinazolin-4-amine |
InChI |
InChI=1S/C23H20BrN3O/c1-2-15-28-19-13-7-16(8-14-19)22-26-21-6-4-3-5-20(21)23(27-22)25-18-11-9-17(24)10-12-18/h3-14H,2,15H2,1H3,(H,25,26,27) |
InChI-Schlüssel |
COGDRHMHBDFSLP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)NC4=CC=C(C=C4)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(5Z)-5-{[2-(4-methylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B11632188.png)
![2-(benzylamino)-3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11632199.png)
![5-{[5-(2-Chloro-5-nitrophenyl)furan-2-yl]methylidene}-2-methyl-2-phenyl-1,3-dioxane-4,6-dione](/img/structure/B11632204.png)
![(7Z)-7-(4-ethoxybenzylidene)-3-(3-fluorophenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11632207.png)

![3-(2-chlorophenyl)-N'-[(3,4-dimethoxyphenyl)acetyl]-5-methyl-1,2-oxazole-4-carbohydrazide](/img/structure/B11632229.png)
![5,7-Diethyl-2-(2-fluorophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11632236.png)
![Ethyl 6-chloro-4-[(5-chloro-2-methoxyphenyl)amino]-8-methylquinoline-3-carboxylate](/img/structure/B11632242.png)
![ethyl (2Z)-2-[(1,2-dimethyl-1H-indol-3-yl)methylidene]-5-(4-ethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11632247.png)
![3-({2-chloro-4-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-6-methoxyphenoxy}methyl)benzoic acid](/img/structure/B11632253.png)
![8-butyl-13-chloro-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaene](/img/structure/B11632254.png)
![Diisopropyl 2,6-dimethyl-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11632268.png)
![(5Z)-5-[(3,4-dichlorophenyl)methylidene]-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11632275.png)

